molecular formula C49H87NO4 B12404027 [(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate

[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate

Cat. No.: B12404027
M. Wt: 754.2 g/mol
InChI Key: UGXMIJNTDRLPDS-WTUZYYNFSA-N
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Description

[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate is a complex organic compound with a unique structure that includes a long-chain fatty acid amide and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate typically involves multiple steps. One common approach is to start with the preparation of the long-chain fatty acid amide, followed by the esterification with benzoic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond in the octadec-4-enyl chain can be reduced to form a saturated compound.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cell membrane structure and function.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate involves its interaction with specific molecular targets and pathways. The compound may interact with cell membranes, influencing their fluidity and function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4E)-N-tetracosanoyl sphingosine: Similar in structure but differs in the functional groups attached to the sphingosine backbone.

    (2S,3R)-3-hydroxy-2-(tetracosanoylamino)hexadecyl 2-(trimethylammonio)ethyl phosphate: Contains a phosphate group instead of a benzoate ester.

Uniqueness

[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate is unique due to its specific combination of a long-chain fatty acid amide and a benzoate ester, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C49H87NO4

Molecular Weight

754.2 g/mol

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate

InChI

InChI=1S/C49H87NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-39-43-48(52)50-46(44-54-49(53)45-40-36-35-37-41-45)47(51)42-38-33-31-29-27-25-16-14-12-10-8-6-4-2/h35-38,40-42,46-47,51H,3-34,39,43-44H2,1-2H3,(H,50,52)/b42-38+/t46-,47+/m0/s1

InChI Key

UGXMIJNTDRLPDS-WTUZYYNFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COC(=O)C1=CC=CC=C1)[C@@H](/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC(=O)C1=CC=CC=C1)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

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